Sub‑Micromolar TRPM4 Inhibition Potency: >9‑Fold Superior to CBA, >100‑Fold Superior to 9‑Phenanthrol
Trpm4‑IN‑2 (NBA) inhibits recombinant human TRPM4 with an IC₅₀ of 0.16 μM [REFS‑1]. In direct comparison, the widely used alternative CBA (TRPM4‑IN‑1) exhibits an IC₅₀ of 1.5 μM under identical patch‑clamp assay conditions [REFS‑2]. The classical tool compound 9‑phenanthrol shows even lower potency, with reported IC₅₀ values ranging from 16.7 μM to 20 μM [REFS‑3]. This potency differential of ~9.4‑fold versus CBA and >100‑fold versus 9‑phenanthrol is critical for in vitro and in vivo experimental design.
| Evidence Dimension | Inhibition potency (IC₅₀) against recombinant human TRPM4 |
|---|---|
| Target Compound Data | 0.16 μM (NBA) |
| Comparator Or Baseline | CBA (1.5 μM); 9‑phenanthrol (16.7–20 μM) |
| Quantified Difference | ~9.4× more potent than CBA; >100× more potent than 9‑phenanthrol |
| Conditions | Patch‑clamp electrophysiology; inside‑out configuration; recombinant human TRPM4 expressed in HEK293 or TsA‑201 cells |
Why This Matters
Higher potency permits lower working concentrations, reducing the risk of off‑target effects and solvent toxicity, and is essential for in vivo dosing feasibility.
- [1] InvivoChem. TRPM4‑IN‑2 (NBA) – Technical Datasheet. https://www.invivochem.cn/trpm4-in-2.html View Source
- [2] Ozhathil LC, et al. Identification of potent and selective small molecule inhibitors of the cation channel TRPM4. Br J Pharmacol. 2018;175(12):2504-2519. doi:10.1111/bph.14220 View Source
- [3] Grand T, et al. 9‑Phenanthrol inhibits human TRPM4 but not TRPM5 cationic channels. Br J Pharmacol. 2008;153(8):1697-1705. doi:10.1038/bjp.2008.38 View Source
